molecular formula C18H22O2 B3744696 Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- CAS No. 10125-18-5

Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-

Cat. No.: B3744696
CAS No.: 10125-18-5
M. Wt: 270.4 g/mol
InChI Key: BLBMCHWSWYHXFF-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-, also referred to as 1,6-bis(phenoxy)hexane, is a symmetric aromatic ether compound with the molecular formula C₁₈H₂₂O₂. Its structure consists of two benzene rings connected by a hexane spacer through ether (-O-) linkages at the 1,1' positions.

The compound is primarily utilized in polymer chemistry as a monomer for synthesizing polyethers and in materials science for designing liquid crystals or supramolecular assemblies . Its CAS Registry Number is 6943-11-9, and it has a molecular weight of 270.36 g/mol .

Properties

IUPAC Name

6-phenoxyhexoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBMCHWSWYHXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143809
Record name Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-
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Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10125-18-5
Record name 1,1′-[1,6-Hexanediylbis(oxy)]bis[benzene]
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Record name Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-
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Record name Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-
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Record name 1,6-Diphenoxyhexane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- typically involves the reaction of 1,6-dibromohexane with phenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,6-hexanediylbis(oxy))bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The hexanediyl chain and phenoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

1,6-Di-(4-bromophenoxy)hexane (CAS: 6943-11-9)

  • Structure : Similar backbone but with bromine substituents at the para positions of the benzene rings.
  • Molecular Formula : C₁₈H₂₀Br₂O₂ ; Molecular Weight: 428.16 g/mol .
  • Key Differences: The bromine atoms increase molecular weight by ~158 g/mol compared to the parent compound.
  • Applications : Used in halogenated polymer additives and as an intermediate in organic synthesis.

Benzene, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis- (CAS: 622-22-0)

  • Structure : Shorter ethylene (-CH₂-CH₂-) spacer instead of hexanediyl.
  • Molecular Formula : C₁₆H₁₈O₂ ; Molecular Weight: 242.31 g/mol .
  • Key Differences :
    • Reduced chain length decreases flexibility and increases rigidity.
    • Lower molecular weight improves solubility in polar solvents.
  • Applications : Found in plasticizers and as a precursor for cross-linked polymers.

Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis[4-nitro-] (CAS: 89510-72-5)

  • Structure: Incorporates a conjugated hexatriene core and nitro (-NO₂) groups on the benzene rings.
  • Molecular Formula : C₁₈H₁₄N₂O₆ ; Molecular Weight: 354.32 g/mol .
  • Key Differences :
    • The conjugated triene system enables electronic delocalization, useful in optoelectronic materials.
    • Nitro groups enhance reactivity and electron-withdrawing properties, favoring applications in explosives or dyes .
  • Applications: Potential use in nonlinear optical materials or as a photochromic compound.

Benzene, 1,1'-(1,2,3,4,5,6-hexabromo-1,6-hexanediyl)bis- (CAS: 844901-89-9)

  • Structure : Fully brominated hexanediyl chain.
  • Molecular Formula : C₁₈H₁₆Br₆ ; Molecular Weight: 711.74 g/mol .
  • Key Differences :
    • High bromine content (~67% by mass) imparts flame-retardant properties.
    • Increased steric hindrance reduces rotational freedom.
  • Applications : Flame retardant in plastics and textiles.

4,4'-(Hexamethylenedioxy)dibenzamidine (CAS: 3811-75-4)

  • Structure : Features amidine (-C(=NH)-NH₂) groups at the para positions.
  • Molecular Formula : C₂₀H₂₆N₄O₂ ; Molecular Weight: 378.45 g/mol .
  • Key Differences :
    • Amidine groups confer basicity and hydrogen-bonding capability.
    • Antimicrobial activity due to interaction with microbial DNA .
  • Applications : Antiseptic agent (e.g., hexamidine) in pharmaceuticals.

Research Findings and Trends

  • Chain Length vs. Flexibility : Longer hexanediyl chains (vs. ethylene) enhance flexibility, critical for liquid crystal behavior .
  • Substituent Effects : Halogenation (e.g., bromine) improves flame resistance but reduces biodegradability .
  • Electronic Modulation: Conjugated systems (e.g., hexatriene) and electron-withdrawing groups (e.g., -NO₂) enable optoelectronic applications .

Biological Activity

Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- (CAS Number: 10125-18-5) is a chemical compound with the formula C18H22O2C_{18}H_{22}O_2 and a molecular weight of approximately 270.37 g/mol. This compound is characterized by its unique structure, which includes a benzene ring connected to a hexanediyl group through ether linkages. Understanding its biological activity is crucial for assessing its potential applications and safety in various fields.

  • Molecular Formula: C18H22O2C_{18}H_{22}O_2
  • Molecular Weight: 270.3661 g/mol
  • IUPAC Name: Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis-
  • InChIKey: BLBMCHWSWYHXFF-UHFFFAOYSA-N

Chemical Structure

The structural representation of the compound can be visualized using molecular modeling software or databases that provide 3D structures. The presence of ether linkages suggests potential for reactivity and interaction with biological systems.

Toxicological Profile

Research into the biological activity of Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- has highlighted several key areas:

  • Cytotoxicity: Studies have indicated that compounds with similar structures can exhibit cytotoxic effects on various cell lines. The degree of toxicity often correlates with the length and branching of alkyl chains attached to the benzene ring.
  • Endocrine Disruption: Some benzene derivatives have been implicated in endocrine disruption, affecting hormonal balance and reproductive health. This is particularly relevant for compounds that can mimic or interfere with hormone signaling pathways.

Study on Cytotoxic Effects

A study conducted by Xu et al. (2013) examined the cytotoxic effects of various benzene derivatives on human liver cancer cells. The findings suggested that certain structural modifications could enhance cytotoxicity, indicating a need for careful evaluation of similar compounds like Benzene, 1,1'-(1,6-hexanediylbis(oxy))bis- in therapeutic contexts .

Endocrine Disruption Research

Research published in environmental toxicology journals has documented cases where similar compounds have shown endocrine-disrupting properties. For instance, studies on related benzene derivatives revealed alterations in estrogen receptor activity in vitro, raising concerns about their potential impact on human health and wildlife .

Summary of Findings

Property Observation
CytotoxicityPotentially cytotoxic; requires further investigation
Endocrine DisruptionPossible interference with hormonal signaling pathways
Environmental ImpactNeed for assessment due to structural similarities with known toxicants

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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